molecular formula C6H4Cl2N2O2 B1592642 Methyl 3,6-dichloropyrazine-2-carboxylate CAS No. 356783-14-7

Methyl 3,6-dichloropyrazine-2-carboxylate

Cat. No.: B1592642
CAS No.: 356783-14-7
M. Wt: 207.01 g/mol
InChI Key: NDAHCKUUSAIJBB-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloropyrazine-2-carboxylate (CAS 356783-14-7) is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . It features a pyrazine ring substituted with chlorine atoms at positions 3 and 6 and a methyl ester group at position 2. This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

methyl 3,6-dichloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAHCKUUSAIJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627388
Record name Methyl 3,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-14-7
Record name Methyl 3,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3,6-dichloropyrazine-2-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₄Cl₂N₂O₂
  • Molecular Weight : 207.01 g/mol
  • CAS Number : 356783-14-7
  • Synonyms : Methyl 3,6-dichloro-2-pyrazinecarboxylate

Biological Activity Overview

MDPC has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MDPC exhibits antibacterial effects against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death .
  • Anticancer Potential : Preliminary studies indicate that MDPC may possess anticancer properties. It has been evaluated for growth inhibition against several cancer cell lines, showing promising results that warrant further investigation .

Antimicrobial Activity

MDPC's antimicrobial efficacy was assessed using the agar well diffusion method against various bacterial strains:

Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureusSignificant
Escherichia coliModerate
Bacillus subtilisSignificant
Pseudomonas aeruginosaMinimal

The results suggest that MDPC could serve as a lead compound for developing new antibiotics, especially against resistant strains .

Anticancer Activity

The anticancer potential of MDPC was evaluated through in vitro assays on different cancer cell lines. The compound demonstrated significant growth inhibition:

Cell LineIC₅₀ Value (µM)Inhibition Rate (%)
HCT152.3770%
MDA-MB-2312.2075%
PC-32.6865%

These findings indicate that MDPC may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of MDPC can be attributed to its structural characteristics, which allow for interaction with various biological targets:

  • Inhibition of Enzymes : Molecular docking studies have suggested that MDPC may inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms .
  • Cell Signaling Pathways : Research indicates that MDPC may interfere with key signaling pathways associated with inflammation and tumor growth, such as NF-κB and MAPK pathways .

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted by Mohamed et al. synthesized analogues of MDPC and assessed their antibacterial activity against resistant strains. The results indicated enhanced activity compared to existing antibiotics, suggesting a potential role in treating resistant infections .
  • Anticancer Studies : In a comparative analysis of various pyrazine derivatives, MDPC was highlighted for its superior activity against multiple cancer cell lines, particularly in inhibiting the growth of prostate and breast cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (HPLC) .
  • Storage : Stable at 2–8°C under inert atmosphere .
  • Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares methyl 3,6-dichloropyrazine-2-carboxylate with analogous pyrazine and pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Purity Key Differences
This compound 356783-14-7 C₆H₄Cl₂N₂O₂ Cl (3,6), COOCH₃ (2) 97% Reference compound
Methyl 4,6-dichloropyrimidine-5-carboxylate 87600-71-3 C₆H₄Cl₂N₂O₂ Cl (4,6), COOCH₃ (5) 98% Pyrimidine ring vs. pyrazine
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 1458-01-1 C₆H₆ClN₅O₂ NH₂ (3,5), Cl (6), COOCH₃ (2) 98% Amino groups enhance nucleophilicity
Methyl 3,6-dibromopyrazine-2-carboxylate 1458-16-8 C₆H₄Br₂N₂O₂ Br (3,6), COOCH₃ (2) 97% Bromine vs. chlorine (higher MW)
Methyl 3-bromo-6-chloropyrazine-2-carboxylate 13457-28-8 C₆H₄BrClN₂O₂ Br (3), Cl (6), COOCH₃ (2) N/A Mixed halogen substitution
Ethyl 3,6-dichloro-5-methyl-pyrazine-2-carboxylate 2411634-87-0 C₈H₈Cl₂N₂O₂ Cl (3,6), CH₃ (5), COOCH₂CH₃ (2) N/A Ethyl ester and methyl substituent

Key Observations :

  • Halogen Effects : Bromine substituents (e.g., 1458-16-8) increase molecular weight and alter reactivity compared to chlorine analogs. Bromine’s larger atomic radius may slow reaction kinetics in substitution reactions .
  • Ring System Variations : Pyrimidine derivatives (e.g., 87600-71-3) exhibit different electronic properties due to the nitrogen atom positioning, affecting their binding affinity in drug design .
  • Amino Substitutions: Amino groups (e.g., 1458-01-1) enhance solubility and provide sites for further functionalization, making these compounds versatile intermediates .

Physicochemical and Spectral Properties

NMR shifts for pyrazine derivatives typically appear in the aromatic region (δ 8.0–8.3 ppm for protons adjacent to electron-withdrawing groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,6-dichloropyrazine-2-carboxylate
Reactant of Route 2
Methyl 3,6-dichloropyrazine-2-carboxylate

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